molecular formula C8H5NO2 B038405 4-Isocyanatobenzaldehyde CAS No. 111616-43-4

4-Isocyanatobenzaldehyde

Cat. No.: B038405
CAS No.: 111616-43-4
M. Wt: 147.13 g/mol
InChI Key: PUINVXGYZJXMMX-UHFFFAOYSA-N
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Description

J-113863 is a selective antagonist of the chemokine receptor 1 (CCR1), also known as CD18. It exhibits potent anti-inflammatory effects. Specifically, its IC50 values for human and mouse CCR1 receptors are 0.9 nM and 5.8 nM, respectively. Additionally, J-113863 acts as a strong antagonist for human CCR3 (IC50 of 0.58 nM) but a weaker antagonist for mouse CCR3 (IC50 of 460 nM) .

Chemical Reactions Analysis

J-113863 likely undergoes various chemical reactions, although detailed studies are scarce Common types of reactions it might participate in include oxidation, reduction, and substitution Unfortunately, specific reagents and conditions remain elusive

Scientific Research Applications

J-113863 has found applications in several scientific fields:

    Chemistry: Researchers explore its interactions with chemokine receptors, shedding light on inflammation pathways.

    Biology: Investigations focus on its impact on immune responses and cell migration.

    Medicine: J-113863’s anti-inflammatory properties make it a potential candidate for therapeutic development.

    Industry: While industrial applications are limited, its unique pharmacological profile warrants further exploration.

Comparison with Similar Compounds

J-113863 stands out due to its selectivity for CCR1 and CCR3. similar compounds are scarce in the literature. Further research is needed to identify additional analogs or related molecules.

Properties

CAS No.

111616-43-4

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

4-isocyanatobenzaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H

InChI Key

PUINVXGYZJXMMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1C=O)N=C=O

Synonyms

Benzaldehyde, 4-isocyanato- (9CI)

Origin of Product

United States

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